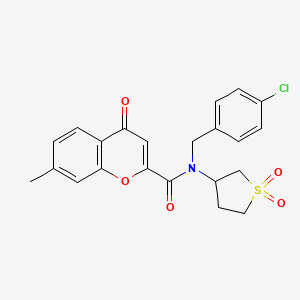

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

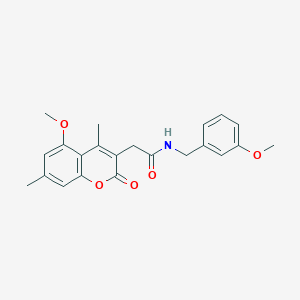

- The compound’s systematic name is quite a mouthful, so let’s break it down:

N-(4-chlorobenzyl): This part refers to a benzyl group (C₆H₅CH₂-) with a chlorine atom (Cl) attached at the para position (position 4) on the benzene ring.

N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring (C₄H₇S) with a carbonyl group (C=O) attached at position 3.

7-methyl-4-oxo-4H-chromene-2-carboxamide: This portion describes a chromene ring (a six-membered ring containing an oxygen atom) with a methyl group (CH₃) at position 7 and a carboxamide group (CONH₂) at position 2.

- Overall, this compound combines elements from different chemical classes, making it intriguing for further study.

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules like this one.

- Industrial production methods would likely involve multi-step processes, including protecting group strategies, cyclization reactions, and amide bond formation.

Chemical Reactions Analysis

Reactivity: Given its diverse functional groups, this compound could undergo various reactions

Common Reagents and Conditions:

Major Products: These would depend on the specific reaction conditions and starting materials.

Scientific Research Applications

Chemistry: Investigating its reactivity and designing novel derivatives.

Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).

Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. understanding its interactions with cellular targets (e.g., proteins, DNA) would be crucial.

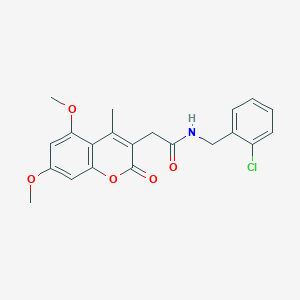

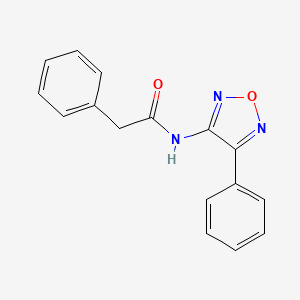

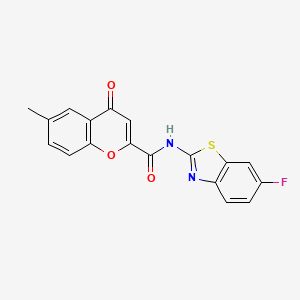

Comparison with Similar Compounds

- Similar compounds might include other chromenes, benzyl-substituted molecules, or thiophene derivatives.

- Highlighting its uniqueness would involve emphasizing the combination of these diverse features.

Méthodes De Préparation

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules like this one.

- Industrial production methods would likely involve multi-step processes, including protecting group strategies, cyclization reactions, and amide bond formation.

Analyse Des Réactions Chimiques

Reactivity: Given its diverse functional groups, this compound could undergo various reactions

Common Reagents and Conditions:

Major Products: These would depend on the specific reaction conditions and starting materials.

Applications De Recherche Scientifique

Chemistry: Investigating its reactivity and designing novel derivatives.

Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).

Industry: Developing new materials or catalysts based on its unique structure.

Mécanisme D'action

- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. understanding its interactions with cellular targets (e.g., proteins, DNA) would be crucial.

Comparaison Avec Des Composés Similaires

- Similar compounds might include other chromenes, benzyl-substituted molecules, or thiophene derivatives.

- Highlighting its uniqueness would involve emphasizing the combination of these diverse features.

Propriétés

Formule moléculaire |

C22H20ClNO5S |

|---|---|

Poids moléculaire |

445.9 g/mol |

Nom IUPAC |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H20ClNO5S/c1-14-2-7-18-19(25)11-21(29-20(18)10-14)22(26)24(17-8-9-30(27,28)13-17)12-15-3-5-16(23)6-4-15/h2-7,10-11,17H,8-9,12-13H2,1H3 |

Clé InChI |

ZYPKZLNSPKRHGS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383474.png)

![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)

![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383496.png)

![1-(3-chlorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11383502.png)

![N-(3-chlorophenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383506.png)

![3-ethyl-N-(2-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383511.png)

![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11383515.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11383518.png)

![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383532.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11383538.png)